REACTION_CXSMILES
|
[C:1]1([S:7][C:8]2([CH2:12][C:13]([OH:15])=O)[CH2:11][CH2:10][CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.P(Cl)(Cl)(Cl)(Cl)Cl>C1C=CC=CC=1>[O:15]=[C:13]1[C:6]2[CH:5]=[CH:4][CH:3]=[CH:2][C:1]=2[S:7][C:8]2([CH2:9][CH2:10][CH2:11]2)[CH2:12]1
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)SC1(CCC1)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 24 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue was again dissolved in benzene
|
Type
|
ADDITION
|
Details
|
AlCl3 was then added to the solution and it
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with excess of ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
CUSTOM
|
Details
|
Organic layer was then separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |